

Spectroscopic and Spectrometric Characterization of 2-Methoxy-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Methoxy-3-nitropyridine*

Cat. No.: *B1295690*

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the chemical compound **2-methoxy-3-nitropyridine**. Aimed at researchers, scientists, and professionals in drug development, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It also outlines standardized experimental protocols for obtaining such data.

Core Spectroscopic and Spectrometric Data

The following tables summarize the anticipated quantitative data for **2-Methoxy-3-nitropyridine** based on established spectroscopic principles and data from structurally similar compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.4 - 8.2	dd	~4.5, 1.5	H-6
~7.8 - 7.6	dd	~8.0, 1.5	H-4
~7.2 - 7.0	dd	~8.0, 4.5	H-5
~4.0	s	-	-OCH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~160	C-2
~145	C-3
~140	C-6
~125	C-4
~118	C-5
~55	-OCH ₃

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	C-H (aromatic) stretch
~2950 - 2850	Medium	C-H (methyl) stretch
~1600, ~1470	Strong	C=C, C=N (aromatic ring) stretch
~1530, ~1350	Strong	N-O (nitro group) asymmetric and symmetric stretch
~1250	Strong	C-O-C (ether) stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
154	High	[M] ⁺ (Molecular Ion)
124	Moderate	[M - NO] ⁺
108	Moderate	[M - NO ₂] ⁺
96	Moderate	[M - NO - CO] ⁺
78	Moderate	[C ₅ H ₄ N] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

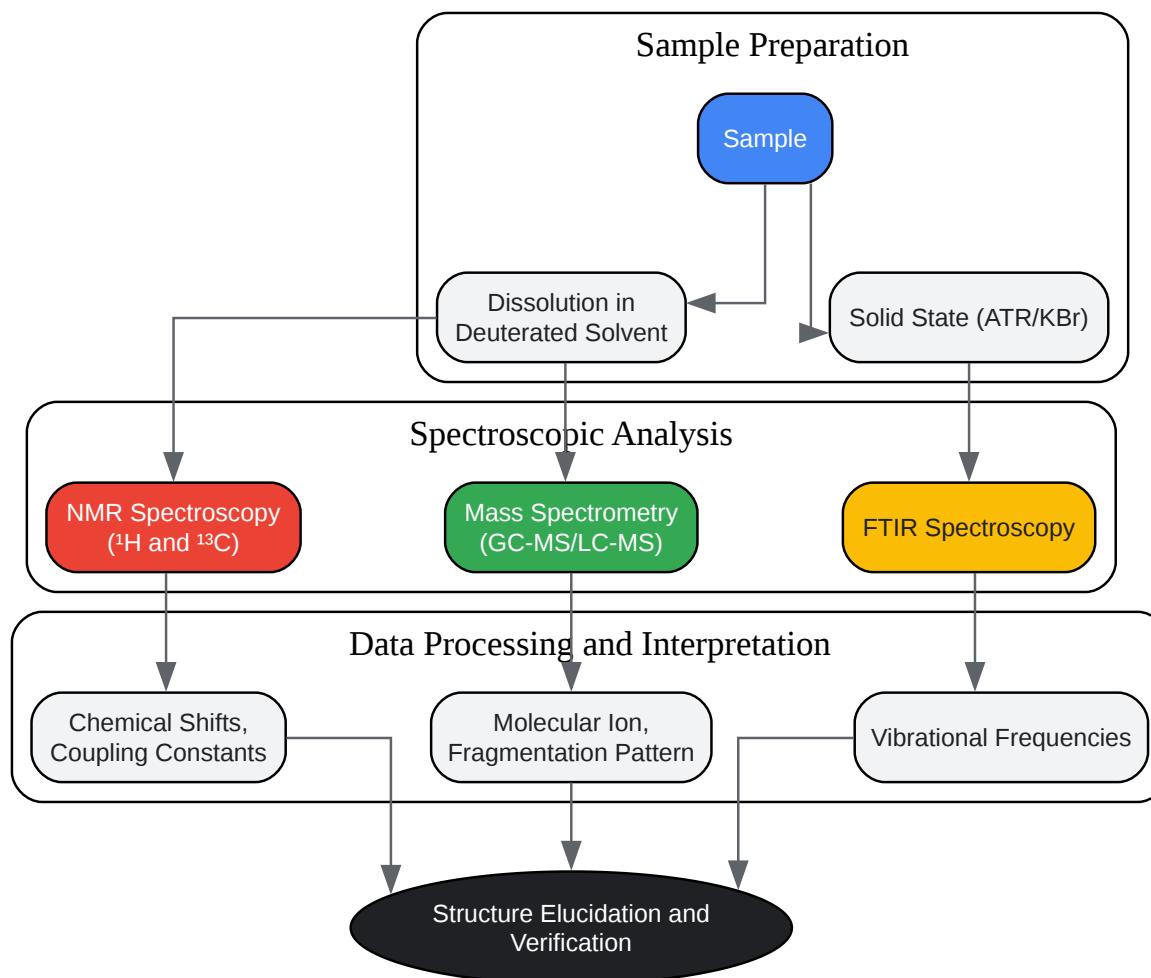
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Methoxy-3-nitropyridine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
 - For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
 - Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Place the sample in the spectrometer and record the sample spectrum.
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
 - Typically, spectra are collected over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.


Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via Gas Chromatography (GC) or direct infusion.
- Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-Methoxy-3-nitropyridine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of 2-Methoxy-3-nitropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295690#2-methoxy-3-nitropyridine-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com